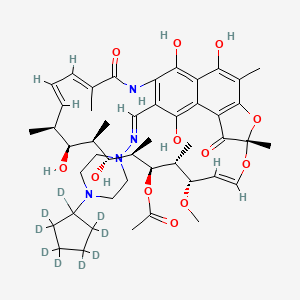
Rifapentine-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifapentine-d9 is a deuterium-labeled derivative of Rifapentine, an antibiotic compound used primarily in the treatment of tuberculosis. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the Rifapentine molecule enhances its pharmacokinetic and metabolic profiles . Rifapentine itself is a member of the rifamycin class of antibiotics, which are known for their broad-spectrum antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rifapentine-d9 typically begins with Rifamycin S as the starting material. The key step involves the reaction of Rifamycin S with dihydroxy methyl tert-butyl amine in an organic solvent under controlled conditions . The reaction is followed by crystallization, washing, and recrystallization to obtain the pure this compound compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes rigorous quality control measures to ensure the purity and stability of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
Rifapentine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
Scientific Research Applications
Rifapentine-d9 has a wide range of scientific research applications, including:
Mechanism of Action
Rifapentine-d9 exerts its effects by inhibiting DNA-dependent RNA polymerase activity in susceptible bacterial cells. This inhibition leads to the suppression of RNA synthesis, ultimately causing cell death . The molecular target of this compound is the bacterial RNA polymerase enzyme, which is essential for the transcription process. By binding to this enzyme, this compound disrupts the normal functioning of bacterial cells, leading to their elimination .
Comparison with Similar Compounds
Similar Compounds
Rifampicin: Another rifamycin antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Rifabutin: A rifamycin derivative used in the treatment of tuberculosis, particularly in patients with HIV.
Uniqueness of Rifapentine-d9
This compound is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles compared to other rifamycin antibiotics. This modification allows for more accurate tracing and quantitation during drug development and research .
Properties
Molecular Formula |
C47H64N4O12 |
|---|---|
Molecular Weight |
886.1 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12+,22-17+,25-14+,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1/i10D2,11D2,15D2,16D2,31D |
InChI Key |
WDZCUPBHRAEYDL-TXWGDHNISA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])N2CCN(CC2)/N=C/C3=C4C(=C5C(=C3O)C6=C(C(=C5O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N4)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















